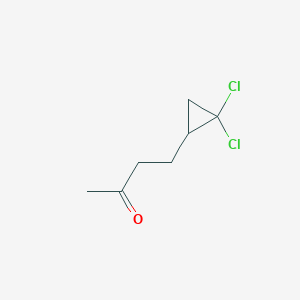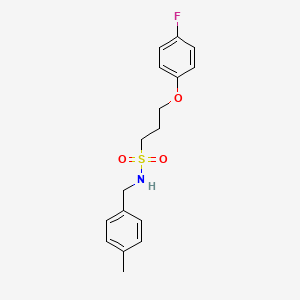
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3,5-dimethoxybenzamide" is a synthetic molecule that appears to be related to a class of compounds that have been studied for various biological activities, including interactions with DNA and potential anticancer properties. While the specific compound is not directly mentioned in the provided papers, similar compounds with dimethylamino, dimethylpyrimidin, and methoxybenzamide groups have been synthesized and characterized, suggesting a potential for biological activity and interaction with biological macromolecules.
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions between different starting materials. For example, one compound was synthesized via a reaction between phthalaldehydic acid and 2-amino-4,6-dimethylpyrimidine, yielding a product in high yield . Another synthesis involved multiple steps, including condensation, chlorination, and displacement reactions to obtain the desired benzamide derivative . These methods indicate that the synthesis of "this compound" would likely involve similar strategies, utilizing amine and acid or acid derivative precursors in a multi-step synthetic route.
Molecular Structure Analysis
The molecular structures of related compounds have been determined using techniques such as X-ray crystallography and density functional theory (DFT) calculations . These studies reveal the geometric bond lengths, bond angles, and confirm the overall molecular conformation. The crystallographic data can provide insight into the potential molecular structure of the compound , suggesting a likely triclinic or tetragonal crystal system based on the related compounds.
Chemical Reactions Analysis
The related compounds have been shown to interact with biological targets such as DNA. For instance, one compound was found to bind to double-stranded DNA (dsDNA) via the minor groove, with binding constants calculated from UV-Vis measurements . Molecular docking calculations also supported these findings, showing hydrogen bonds and Pi-alkyl interactions stabilizing the compound-DNA complex . Another compound exhibited marked inhibition against various human cancer cell lines, indicating potential as an antiproliferative agent . These studies suggest that "this compound" may also undergo specific chemical reactions with biological targets, leading to observable biological effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various analytical techniques. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, have been calculated, providing insight into the reactivity and stability of the compounds . Additionally, the molecular electrostatic potential (MEP) surface maps have been investigated, which can be indicative of sites for potential interactions with other molecules or ions . These properties are crucial for understanding the behavior of the compound in different environments and can guide further studies on its biological activities.
科学的研究の応用
Pharmacological and Toxicological Aspects of NBOMe Hallucinogens
Research has explored the pharmacology and toxicology of N-Benzylphenethylamine ("NBOMe") hallucinogens, which, like the compound , contain complex structures involving dimethoxybenzyl components. These substances have been studied for their profound impacts on perception and cognition, mediated by 5-HT2A receptor activation. The studies indicate that such compounds have high potency and affinity for the 5-HT2A receptor, leading to significant psychoactive effects. Moreover, the research highlights the potential for toxicity and the need for understanding these compounds' pharmacological profiles for safety and therapeutic purposes (Halberstadt, 2017).
Novel Synthetic Opioids and Their Impact
Another relevant area of research focuses on non-fentanil novel synthetic opioids, specifically N-substituted benzamides and acetamides, which share structural motifs with the compound . This research addresses the chemistry, pharmacology, and emergence of these substances as drugs of abuse. It emphasizes the importance of international monitoring systems to track the appearance of new psychoactive substances and assess their potential risks and impacts on public health (Sharma et al., 2018).
Metformin's Diverse Biological Actions
Metformin, a well-known antidiabetic drug, is highlighted for its diverse biological actions, including antiproliferative, antifibrotic, and antioxidant effects, beyond its primary use in managing type 2 diabetes. This research exemplifies how compounds with medicinal properties can have multifaceted applications in treating various conditions, suggesting potential research directions for exploring the therapeutic benefits of complex compounds like "N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3,5-dimethoxybenzamide" (Ursini et al., 2018).
作用機序
特性
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-10-15(11(2)19-17(18-10)21(3)4)20-16(22)12-7-13(23-5)9-14(8-12)24-6/h7-9H,1-6H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYAQERDHQNTIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(4-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B3009008.png)
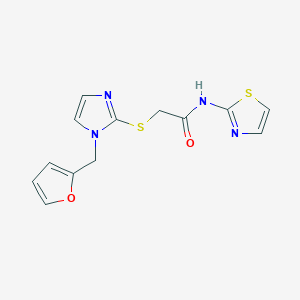
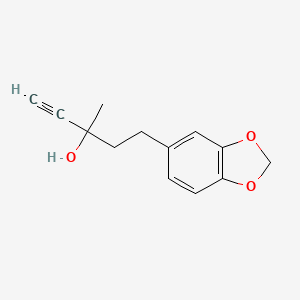
![1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3009014.png)
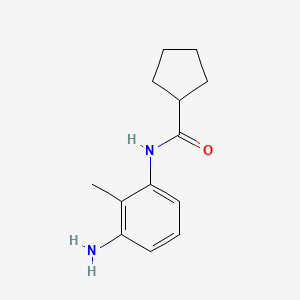
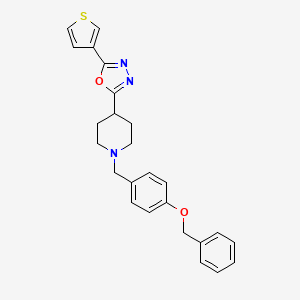
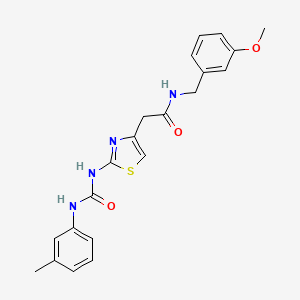


![Methyl 2-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]acetate](/img/structure/B3009022.png)

